Uricase

Overview

Description

Uricase is a therapeutic and diagnostic enzyme with wide applications in the pharmaceutical sector . It is used to determine the uric acid concentration levels in biological fluids . Uric acid is the end product of purine metabolism . It is a weak acid and crystallizes at pH levels less than 5.73 . In humans, excretion and re-absorption of uric acid usually occur in the kidneys .

Synthesis Analysis

Uricase is produced by many species, but not in humans due to evolutionary changes . It is administered to humans from outside in case of high uric acid level in blood . Different formulations of uricase from bacterial, fungal, and mammalian sources are present in the market for the treatment of hyperuricemia conditions .

Molecular Structure Analysis

The structure-based immunogenicity prediction of Uricase from different sources has been analyzed using some immunoinformatic approaches . This study helps to understand some structural aspects of immunogenic and allergenic epitopes of Uricase .

Chemical Reactions Analysis

Uricase has the ability to catalyze the rapid oxidation of uric acid . The catalytic process of uric acid with mixed valence state metal organic frameworks with cerium (MVSM) was studied, which was similar to the natural uricase except for further oxidation of H2O2 .

Physical And Chemical Properties Analysis

Uricase is a slightly green crystalline or glossy translucent strip . It is almost insoluble in water, slightly soluble in alkaline buffer, quite stable in pH 7.5~10.5 solution . Significant absorption was shown in the 330~350nm area, and it can be passivated by cyanide ion .

Scientific Research Applications

Role in Human Health

Uricase plays a significant role in human health. It is involved in the conversion of uric acid to allantoin in most mammals . The accumulation of loss of function mutations in the uricase gene has led to higher urate concentrations in hominoids (apes and humans) compared to other mammals . This has sparked interest in urate’s antioxidant role and the uricase enzyme’s role in modulating the risk of obesity .

Treatment of Hyperuricemia

Uricase is used in treating hyperuricemia, a condition characterized by high levels of uric acid in the blood . It is used in approved treatments like rasburicase and pegloticase . It can also be used as a prophylaxis for patients undergoing chemotherapy to prevent the rise in uric acid levels .

Diagnostic Reagent in Clinical Analysis

Uricase is commonly used as a diagnostic reagent in clinical analysis for the quantification of uric acid in blood and other biological fluids .

Additive in Hair Coloring Formulations

Uricase can be used as an additive in formulations of hair coloring .

Immunogenicity Prediction

Uricase from different sources (fungal, bacterial, and mammalian) has been studied for its immunogenic response . This study helps in understanding the structural aspects of immunogenic and allergenic epitopes of Uricase .

Role in Evolutionary Biology

The loss of uricase enzymatic activity during the Neogene period has led to markedly high uric acid levels in humans . This has been caused by the loss of the uricase enzymatic activity during the Neogene period .

Role in Metabolic Processes

Uricase, due to its uricolytic activity, is involved in the oxidative degradation of uric acid to allantoin, hydrogen peroxide, and carbon dioxide .

Potential Therapeutic Benefits

Characterizing both the effect of uric acid levels and the uricase enzyme in different animal models may provide new insights into the potential therapeutic benefits of uric acid and novel uricase-based therapy .

Mechanism of Action

Target of Action

Urate oxidase, also known as uricase, is an enzyme that primarily targets uric acid . Uric acid is the end product of purine metabolism in humans . The enzyme is a homotetramer with four active sites located at the interfaces between its four subunits .

Mode of Action

Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate (5-HIU) in the presence of molecular oxygen . The active site of uricase binds uric acid and its analogues, allowing them to interact with molecular oxygen .

Biochemical Pathways

Uricase is the first enzyme in a pathway of three enzymes that convert uric acid to S-(+)-allantoin . After uric acid is converted to 5-HIU by uricase, 5-HIU is converted to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) by HIU hydrolase, and then to S-(+)-allantoin by OHCU decarboxylase . Without HIU hydrolase and OHCU decarboxylase, HIU will spontaneously decompose into racemic allantoin .

Pharmacokinetics

The pharmacokinetics of uricase are influenced by its formulation. For example, pegylated uricase can extend the half-life and decrease the immunogenicity of the protein . This allows for more sustained action and potentially improved bioavailability.

Result of Action

The action of uricase results in the conversion of uric acid, a poorly soluble compound, to allantoin, a highly soluble compound . This can help to reduce the concentration of uric acid in the plasma, which is beneficial in conditions such as gout and hyperuricemia .

Action Environment

The activity of uricase is highest at pH >8, but the enzyme functions at physiological pH . The pH dependence of the reaction rate shows that a protolysable group of pKa 6.3 is involved in the catalytic step . This suggests that the action of uricase can be influenced by the pH of its environment.

Safety and Hazards

Uricase may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may damage fertility or the unborn child . Special instructions should be obtained before use . All safety precautions should be read and understood . Avoid breathing dust/fume/gas/mist/vapors/spray . Skin should be washed thoroughly after handling .

Future Directions

The production yield and cost of production of Uricase are challenging . Hence, isolation of potent uricase-producing sources and optimizing its production are essential for industrial-scale uricase production . The newly isolated Pseudomonas mosselii is a potential bacterium for enhanced production of uricase . Optimization using multilevel optimization approaches gave better prediction of optimum process conditions for enhanced uricase production .

properties

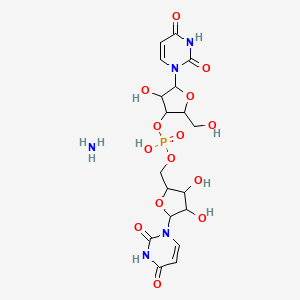

IUPAC Name |

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDHZMLJOJKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N5O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxidase, urate | |

CAS RN |

9002-12-4 | |

| Record name | Urate oxidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxidase, urate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)

![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)